N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Attachment of the Methoxyphenyl Group: The 2-methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiadiazole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the piperidine-thiadiazole intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiadiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interactions with biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-ethyl-4-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-ethyl-4-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s chemical reactivity and biological activity, potentially making it more effective or selective in its interactions with molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-ethyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-18-17(22)21-10-8-12(9-11-21)15-19-20-16(24-15)13-6-4-5-7-14(13)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQOADCTSXYPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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